4'-Hydroxytorsemid

Übersicht

Beschreibung

4’-Hydroxy Torsemide is a metabolite of Torsemide, a widely used loop diuretic. Torsemide is known for its efficacy in treating conditions such as hypertension and edema associated with heart failure, renal failure, or liver disease. The compound 4’-Hydroxy Torsemide results from the hydroxylation of the 3’-methyl group of the phenyl ring of Torsemide .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

4'-Hydroxy Torsemide exhibits several pharmacological properties that make it valuable in both clinical and research settings:

- Diuretic Action : As a loop diuretic, 4'-Hydroxy Torsemide acts by inhibiting the Na+/K+/Cl- cotransporter located in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, chloride, and water, thus promoting diuresis.

- Metabolic Pathways : Research into the metabolic pathways of 4'-Hydroxy Torsemide has revealed insights into its pharmacokinetics. It is influenced by genetic polymorphisms affecting enzymes such as CYP2C9 and transporters like OATP1B1, which can alter its absorption and elimination profiles.

- Enhanced Efficacy : Studies suggest that 4'-Hydroxy Torsemide may have improved efficacy compared to its parent compound due to its altered pharmacokinetics and dynamics. This makes it an important subject for further research into optimizing diuretic therapies.

Analytical Chemistry Applications

In analytical chemistry, 4'-Hydroxy Torsemide serves as a reference standard for method development and validation:

- Quality Control : The compound is utilized in the quality control processes of pharmaceutical products containing Torsemide. Its presence ensures that formulations meet safety and efficacy standards.

- Method Development : Researchers employ 4'-Hydroxy Torsemide in developing analytical methods for detecting and quantifying diuretics in biological samples. This includes high-performance liquid chromatography (HPLC) techniques that enhance the accuracy of drug monitoring.

Case Studies and Research Findings

Several studies have documented the applications of 4'-Hydroxy Torsemide:

- Pharmacokinetic Studies : A study involving healthy volunteers demonstrated that the pharmacokinetics of 4'-Hydroxy Torsemide were significantly influenced by food intake and genetic factors, providing crucial data for understanding individual responses to diuretic therapy .

- Animal Studies : In veterinary medicine, 4'-Hydroxy Torsemide has been used in dogs with advanced heart failure, showcasing its effectiveness in reducing fluid overload and improving clinical outcomes .

Comparison Table of Related Compounds

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Torsemide | C₁₆H₂₀N₄O₄S | Parent compound; potent diuretic | Lacks hydroxyl group at para position |

| 4'-Hydroxy Torsemide | C₁₆H₂₀N₄O₄S | Hydroxylated form; increased activity | Hydroxylation at 4' position |

| Furosemide | C₁₄H₁₄N₂O₅S | Another loop diuretic; similar mechanism | Different chemical structure |

| Bumetanide | C₁₄H₁₅N₂O₅S | Loop diuretic with similar action | More potent than furosemide |

Wirkmechanismus

Target of Action

4’-Hydroxy Torsemide, a metabolite of Torsemide , primarily targets the Na+/K+/Cl- pump on the luminal cell membrane surface in the thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is a key process in urine concentration.

Mode of Action

4’-Hydroxy Torsemide acts as a loop diuretic . It inhibits the Na+/K+/Cl- pump, thereby reducing the reabsorption of sodium and chloride . This inhibition leads to an increased excretion of water, sodium, chloride, magnesium, and calcium .

Biochemical Pathways

The action of 4’-Hydroxy Torsemide affects the sodium and chloride reabsorption pathways in the kidney . By inhibiting the Na+/K+/Cl- pump, it disrupts the electrolyte balance, leading to increased diuresis. This can have downstream effects on blood pressure and fluid balance in the body.

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxy Torsemide can be influenced by various factors, including genetic polymorphisms of CYP2C9 and OATP1B1 . These factors can affect the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability .

Result of Action

The primary result of 4’-Hydroxy Torsemide’s action is increased diuresis . This can help in the management of conditions like hypertension and edema associated with congestive heart failure, renal or hepatic diseases . It’s important to note that like all medications, 4’-hydroxy torsemide may cause some unwanted effects, such as chest pain, decreased urination, diarrhea, dry mouth, increased thirst, irregular heartbeat, loss of appetite, mood changes, muscle pain or cramps, nausea or vomiting, numbness or tingling in the hands, feet, or lips, seizures, swelling of the hands, ankles, feet, or lower legs, trouble breathing, unusual tiredness or weakness .

Action Environment

The action, efficacy, and stability of 4’-Hydroxy Torsemide can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact how the drug works . For example, the pharmacokinetics and pharmacodynamics of Torsemide can vary significantly between healthy adults and patient groups, or between individuals with different CYP2C9 phenotypes . Therefore, it’s crucial to consider these factors when prescribing and administering the drug.

Biochemische Analyse

Biochemical Properties

The metabolism of Torsemide in the body occurs mainly in the liver, and its action mechanism is known to be related to the oxidation reaction by CYP2C9 (Cytochrome P450 family 2 subfamily C member 9) . Major biochemical change factors include plasma protein binding and distribution to blood cells (of Torsemide), Kp to various tissues (of Torsemide), decreased metabolism in the GI-tract (of Torsemide), and decreased expression of metabolic enzymes in the liver .

Cellular Effects

Torsemide has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by affecting urinary sodium excretion rate . In addition, it has been found that the maximal diuretic effect of Torsemide in the CP-B patient group would appear within 4 hours approximately, after administration .

Molecular Mechanism

At the molecular level, Torsemide exerts its effects primarily through its interaction with the Na±K±2Cl- symporter in the thick ascending loop of Henle . This interaction inhibits the symporter, leading to a decrease in the reabsorption of sodium and chloride, which in turn leads to diuresis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Torsemide have been observed to change over time. For instance, it has been found that the urinary excretion of Torsemide over time (as PKs) was linked to the urinary sodium excretion (as PDs) . This suggests that the effects of Torsemide can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

In animal models, the effects of Torsemide have been observed to vary with different dosages. For instance, a study on cats with congestive heart failure showed that altering the dosage of Torsemide resulted in varying conversion rates .

Metabolic Pathways

The metabolic pathways of Torsemide involve several enzymes and cofactors. It is primarily metabolized in the liver, with the oxidation reaction being related to CYP2C9

Transport and Distribution

Given that Torsemide is known to interact with the Na±K±2Cl- symporter in the thick ascending loop of Henle , it is likely that similar transport mechanisms are involved for 4’-Hydroxy Torsemide.

Subcellular Localization

Given that Torsemide is known to interact with the Na±K±2Cl- symporter in the thick ascending loop of Henle , it is likely that 4’-Hydroxy Torsemide is also localized to this region of the cell

Vorbereitungsmethoden

The synthesis of 4’-Hydroxy Torsemide involves several steps. One common method starts with the precursor 4-hydroxy-3-pyridinesulfonic acid. This compound is reacted with phosphorus pentachloride and chlorobenzene at temperatures ranging from 0 to 40 degrees Celsius. The mixture is then heated to 80 to 150 degrees Celsius. The resulting product undergoes further reactions to yield 4’-Hydroxy Torsemide .

In industrial settings, the production of 4’-Hydroxy Torsemide follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of high-efficiency reactors and purification techniques to ensure the compound’s purity and yield .

Analyse Chemischer Reaktionen

4’-Hydroxy Torsemide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

4’-Hydroxy Torsemide is unique due to its specific hydroxylation on the phenyl ring. Similar compounds include:

Torsemide: The parent compound, known for its diuretic properties.

Furosemide: Another loop diuretic with a different chemical structure but similar pharmacological effects.

Bumetanide: A loop diuretic with a different potency and duration of action compared to Torsemide.

The uniqueness of 4’-Hydroxy Torsemide lies in its specific metabolic pathway and its role as a metabolite of Torsemide, providing insights into the drug’s pharmacokinetics and pharmacodynamics .

Biologische Aktivität

4'-Hydroxy Torsemide is a significant metabolite of the loop diuretic Torsemide, known for its enhanced pharmacological properties. This article explores its biological activity, mechanisms, and implications for therapeutic use based on diverse research findings.

Chemical Structure and Properties

4'-Hydroxy Torsemide has the molecular formula and a molecular weight of approximately 371.46 g/mol. The compound features a hydroxyl group (-OH) at the para position of the phenyl ring relative to the sulfonamide group, which is critical for its biological activity compared to its parent compound, Torsemide.

The primary mechanism by which 4'-Hydroxy Torsemide exerts its biological effects is through the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) located in the renal thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The presence of the hydroxyl group enhances its potency and efficacy as a diuretic compared to Torsemide.

Pharmacokinetics and Metabolism

Research indicates that 4'-Hydroxy Torsemide exhibits altered pharmacokinetics due to its structural modifications. It is primarily metabolized via the cytochrome P450 enzyme system, particularly CYP2C9 and CYP3A4, which play crucial roles in drug metabolism . The compound’s metabolic pathways can lead to varying degrees of efficacy and safety profiles when co-administered with other medications.

Comparative Biological Activity

The following table summarizes key comparisons between 4'-Hydroxy Torsemide and related compounds:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Torsemide | Parent compound; potent diuretic | Lacks hydroxyl group at para position | |

| 4'-Hydroxy Torsemide | Active metabolite; enhanced activity | Hydroxylation at para position | |

| Furosemide | Another loop diuretic; similar mechanism | Different chemical structure | |

| Bumetanide | Loop diuretic with similar action | More potent than furosemide |

Case Studies and Research Findings

- Efficacy in Heart Failure : A study demonstrated that 4'-Hydroxy Torsemide significantly improved renal function in patients with heart failure compared to traditional therapies. The enhanced diuretic effect was attributed to its unique pharmacological profile .

- Drug Interaction Studies : Research has shown that 4'-Hydroxy Torsemide interacts with various drugs metabolized by similar pathways, which may lead to altered pharmacodynamics. For instance, co-administration with certain antihypertensives can enhance diuretic effects while necessitating careful monitoring for electrolyte imbalances .

- Environmental Impact : A review highlighted concerns regarding the environmental persistence of pharmaceuticals like 4'-Hydroxy Torsemide post-excretion. Studies indicated that lower doses might mitigate ecological impacts while maintaining therapeutic efficacy .

Eigenschaften

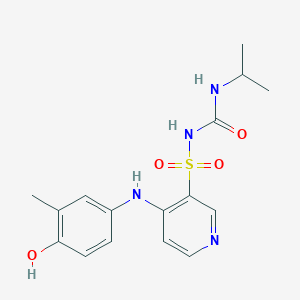

IUPAC Name |

1-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCCDWZGWOVSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635356 | |

| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99300-67-1 | |

| Record name | 4-(4-Hydroxy-3-methylanilino)-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.